molecular formula C14H8N2O B133320 4-Phenoxyphthalonitrile CAS No. 38791-62-7

4-Phenoxyphthalonitrile

Cat. No.: B133320
CAS No.: 38791-62-7
M. Wt: 220.23 g/mol
InChI Key: CRZSSXUMRNESCC-UHFFFAOYSA-N
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Description

4-Phenoxyphthalonitrile is an organic compound with the molecular formula C14H8N2O. It is characterized by the presence of a phenoxy group attached to a phthalonitrile core. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxyphthalonitrile can be synthesized through the reaction of 4-nitrophthalonitrile with phenol in the presence of a base such as sodium hydride. The reaction is typically carried out in tetrahydrofuran under reflux conditions for several hours. The product is then purified using techniques such as flash column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used to introduce new functional groups.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalonitriles, while oxidation reactions may produce corresponding phthalic acids.

Scientific Research Applications

4-Phenoxyphthalonitrile has several scientific research applications:

Comparison with Similar Compounds

  • 4-Nitrophthalonitrile
  • 4-Aminophthalonitrile
  • Tetrachlorophthalonitrile

Comparison: 4-Phenoxyphthalonitrile is unique due to the presence of the phenoxy group, which imparts distinct electronic properties compared to other phthalonitriles. This uniqueness makes it particularly valuable in applications such as dye-sensitized solar cells, where electronic properties are crucial .

Biological Activity

Introduction

4-Phenoxyphthalonitrile is a member of the phthalonitrile family, characterized by its unique structure that includes two cyano groups attached to a phthalic acid derivative. Its chemical formula is C₁₄H₈N₂O, featuring a phenoxy group (-O-C₆H₄) linked to the phthalonitrile framework. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

PropertyDescription
Chemical FormulaC₁₄H₈N₂O
Molecular Weight224.22 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 16 mg/L for Enterococcus faecalis , showcasing its potent antimicrobial capabilities .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (mg/L)
Enterococcus faecalis16
Enterococcus hirae32
Escherichia coli100
Staphylococcus aureus50

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. Various derivatives of phthalocyanines, including this compound, have been investigated for their ability to inhibit cancer cell proliferation. Research has indicated that it can effectively reduce the viability of certain cancer cell lines, making it a candidate for further development in cancer therapies .

The biological activity of this compound may be attributed to several mechanisms:

  • Radical Scavenging: The compound exhibits antioxidant properties, capturing DPPH radicals effectively, with an observed activity of up to 62.80% at a concentration of 100 mg/L .
  • DNA Interaction: Studies have shown that this compound can cleave DNA, which is a critical mechanism in its potential anticancer activity .
  • Biofilm Inhibition: It effectively inhibits biofilm formation in pathogenic bacteria, with inhibition rates reaching up to 98.56% against Staphylococcus aureus at a concentration of 50 mg/L .

Case Studies

A recent study explored the use of this compound in photodynamic therapy (PDT), highlighting its role as a photosensitizer. When irradiated with LED light, it demonstrated enhanced antimicrobial activity against resistant bacterial strains. This case study emphasizes the compound's potential application in treating infections that are difficult to manage with conventional antibiotics .

Properties

IUPAC Name

4-phenoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSSXUMRNESCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327337
Record name 4-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38791-62-7
Record name 4-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphthalonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The procedure of Example 35 was followed except that 1,2-dicyano-4-nitrobenzene (1.0 part) was used in place of the 1,2-dicyano-3-nitrobenzene, 1.0 parts instead of 2.79 parts of sodium phenoxide and 20 parts instead of 50 parts of dimethylformamide were used. 1,2-Dicyano-4-phenoxybenzene (0.6 parts, 49%) was obtained as a white solid, m.pt.98°-100° C.
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Synthesis routes and methods II

Procedure details

A mixture is prepared by adding 104 grams (1.1 moles) of phenol, 173 grams (1 mole of 4-nitrophthalonitrile, and 207 grams of potassium carbonate in 1667 ml of dimethylformamide. The mixture is heated to 70° C. and mechanically stirred. Samples are taken of this reaction mixture periodically and analyzed by GLC. After five hours, the reaction is complete. The 4-phenoxyphthalonitrile is isolated by quenching the crude reaction mixture in ice water. The product is further purified by washing the crude precipitate with dilute sodium carbonate and then water. Finally the 4-phenoxyphthalonitrile is vacuum dried at 60° C.
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